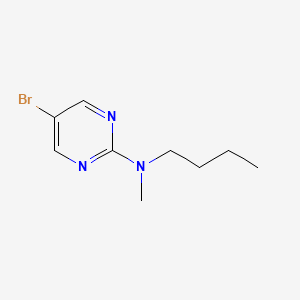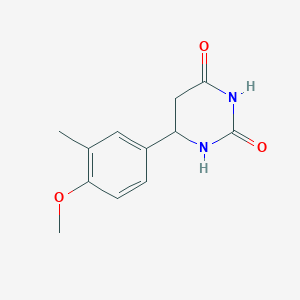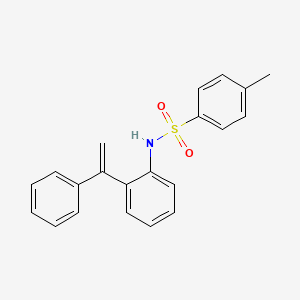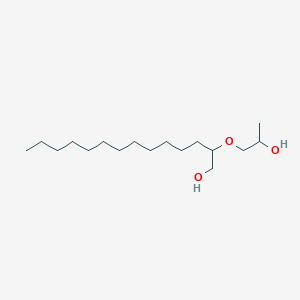
5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: is a chemical compound with the molecular formula C10H18O3 It is a derivative of terpineol, a naturally occurring monoterpene alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol typically involves the hydroperoxidation of 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol. This reaction can be carried out using hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroperoxide group in 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol can undergo further oxidation to form various oxidation products, including ketones and aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohol, 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroperoxide group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of hydroperoxides on cellular processes. Hydroperoxides are known to play a role in oxidative stress and can be used to investigate the mechanisms of oxidative damage in cells.
Medicine: The compound’s potential antioxidant properties make it of interest in the development of therapeutic agents. It may be studied for its ability to protect cells from oxidative damage and its potential use in treating diseases associated with oxidative stress.
Industry: In the industrial sector, this compound can be used as a precursor in the production of fragrances, flavors, and other fine chemicals. Its hydroperoxide group can be utilized in various chemical transformations to produce valuable products.
Mécanisme D'action
The mechanism of action of 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol involves the reactivity of its hydroperoxide group. Hydroperoxides can decompose to form free radicals, which can initiate various chemical reactions. In biological systems, these free radicals can interact with cellular components, leading to oxidative damage. The compound’s antioxidant properties may involve scavenging these free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: This compound is the parent alcohol from which 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol is derived.
Terpinen-4-ol: A related monoterpene alcohol with similar structural features.
Limonene-1,2-diol: Another monoterpene derivative with a similar cyclohexene ring structure.
Uniqueness: this compound is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
740811-25-0 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-hydroperoxy-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(11)5-4-8(3)9(6-10)13-12/h4,7,9,11-12H,5-6H2,1-3H3 |
Clé InChI |
KOHARZPSOHZTIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1OO)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)


![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)

![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)


![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)

